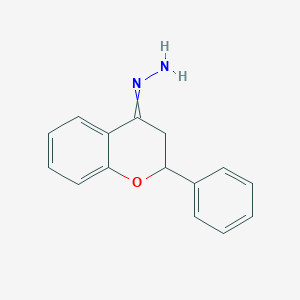

2-Phenylchroman-4-one hydrazone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1692-46-2 |

|---|---|

Molekularformel |

C15H14N2O |

Molekulargewicht |

238.28 g/mol |

IUPAC-Name |

(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)hydrazine |

InChI |

InChI=1S/C15H14N2O/c16-17-13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-9,15H,10,16H2/b17-13- |

InChI-Schlüssel |

LTYOJFOTFBGRPP-LGMDPLHJSA-N |

Isomerische SMILES |

C\1C(OC2=CC=CC=C2/C1=N\N)C3=CC=CC=C3 |

Kanonische SMILES |

C1C(OC2=CC=CC=C2C1=NN)C3=CC=CC=C3 |

Andere CAS-Nummern |

1692-46-2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Flavanone Hydrazone

Fundamental Reaction Mechanisms for Flavanone (B1672756) Hydrazone Formation

The formation of flavanone hydrazones from flavanones and hydrazine (B178648) derivatives proceeds through well-established reaction mechanisms common to carbonyl chemistry.

Condensation Reactions with Hydrazine Derivatives

The core reaction for synthesizing flavanone hydrazones is a condensation reaction between the carbonyl group of a flavanone and the terminal amino group of a hydrazine derivative. This reaction typically occurs under acidic conditions, which catalyze the process. The general reaction involves the expulsion of a water molecule and the formation of a carbon-nitrogen double bond (C=N), characteristic of the hydrazone functional group. The use of phenylhydrazine (B124118) or isoniazide reacting with flavanone derivatives under microwave irradiation in the presence of acetic acid has been reported to yield phenylhydrazone products. scispace.comorientjchem.org

Nucleophilic Addition-Elimination Processes in Hydrazone Synthesis

The mechanism of hydrazone formation from a carbonyl compound like flavanone and a hydrazine derivative involves a nucleophilic addition-elimination process. The reaction is generally acid-catalyzed. The mechanism initiates with the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the flavanone. This forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule, regenerating the carbonyl oxygen's double bond character with the carbon and forming the carbon-nitrogen double bond of the hydrazone. libretexts.orglibretexts.orgpressbooks.pub This process is analogous to the formation of imines and is a common pathway for the reaction of amines and hydrazine derivatives with ketones and aldehydes. libretexts.orglibretexts.orgpressbooks.pub

Advanced Synthetic Strategies

Beyond the fundamental condensation, several advanced strategies have been developed to synthesize flavanone hydrazones efficiently and, in some cases, more environmentally friendly.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has been successfully applied to the synthesis of flavanone hydrazones, offering advantages such as shorter reaction times and improved yields compared to conventional heating methods. scispace.comorientjchem.orgresearchgate.netacs.orgcerist.dz For instance, the synthesis of flavanone hydrazone derivatives from flavanone and phenylhydrazine or isoniazide has been achieved under microwave irradiation in the presence of acetic acid within minutes, resulting in good to excellent yields. scispace.comorientjchem.org This technique has been highlighted as an efficient method for obtaining flavanone derivatives. umpr.ac.id

Multi-Step Synthetic Sequences from Precursor Compounds

While direct condensation is common, flavanone hydrazones can also be synthesized through multi-step sequences starting from simpler precursors. One such approach involves the synthesis of flavanones themselves from 2'-hydroxyacetophenones and benzaldehydes via Claisen-Schmidt condensation followed by cyclization. scispace.comorientjchem.org The resulting flavanones can then be reacted with hydrazine derivatives to form the hydrazones. scispace.comorientjchem.org Another multi-step route involves starting from 2'-hydroxychalcones, which can react with hydrazides under microwave-assisted conditions to synthesize flavanone hydrazone and other derivatives. acs.org Additionally, multi-step procedures have been reported for the synthesis of flavone (B191248) hydrazones (structurally related to flavanone hydrazones) starting from chalcones, involving oxidative cyclization, esterification, and condensation reactions. usd.ac.idnih.gov

Green Chemistry Approaches in Flavanone Hydrazone Preparation

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including flavanone hydrazones, to minimize environmental impact. While specific "green" methods solely for flavanone hydrazone formation are less extensively documented compared to general flavanone synthesis, the use of microwave-assisted techniques, which often reduce reaction times and solvent usage, aligns with green chemistry principles. scispace.comorientjchem.orgresearchgate.netacs.orgcerist.dzumpr.ac.idrsc.org Research into green synthesis methods for flavonoids, the broader class to which flavanones belong, includes solvent-free solid-state reactions and the use of environmentally benign solvents like polyethylene (B3416737) glycol. researchgate.netgoogle.com These approaches could potentially be adapted for the synthesis of flavanone hydrazones.

Chemical Derivatization of Flavanone Hydrazone

Flavanone hydrazones can undergo further chemical transformations to yield novel derivatives. These derivatization reactions typically occur at the hydrazone functional group or at other positions on the flavanone core, allowing for the creation of compounds with modified properties. Examples include reactions of flavanone hydrazones with reagents like phenylisocyanate or benzoyl chloride and ammonium (B1175870) thiocyanate (B1210189) to form semicarbazone and thiosemicarbazone derivatives, respectively. orientjchem.org Treatment with carbon disulfide and ammonia, followed by reaction with benzyl (B1604629) chloride, can yield benzyl dithio carbamic acid derivatives. orientjchem.org Furthermore, flavanone thiosemicarbazones can react with chloroacetic acid and sodium acetate (B1210297) to form thiazolidin-4-one derivatives. researchgate.net These reactions demonstrate the utility of flavanone hydrazones as intermediates for synthesizing a variety of related heterocyclic compounds.

Synthesis of Diverse Flavanone Hydrazone Derivatives

The reactivity of the hydrazone functional group allows for the synthesis of a wide array of flavanone hydrazone derivatives through various chemical modifications and reactions.

Acyl Hydrazone Derivatives

Acyl hydrazone derivatives of flavanone can be synthesized through the condensation of flavanone with acylhydrazines. This reaction results in the formation of a hydrazone linkage where one of the nitrogen atoms is directly attached to an acyl group (R-C=O). Research has shown the synthesis of flavone derivatives containing acylhydrazone Schiff bases by the condensation of a flavone precursor with various hydrazide compounds, such as benzoylhydrazine, phenoxyacetyl hydrazine, and phenylacetyl hydrazine sioc-journal.cn.

Thiosemicarbazide-Induced Hydrazones

Thiosemicarbazide-induced hydrazones of flavanone are formed by the reaction of flavanone with thiosemicarbazide (B42300). This reaction introduces a thiosemicarbazide moiety (-NH-CS-NH₂) linked through a hydrazone bond to the flavanone core. These derivatives are of interest due to the presence of the sulfur atom, which can influence their chemical and biological properties. The synthesis of flavanone-4-benzoyl-3-thiosemicarbazones has been reported from the reaction of flavanone hydrazones with benzoyl chloride and ammonium thiocyanate orientjchem.org. Another approach involves the reaction of thiosemicarbazide with a flavone derivative in the presence of a catalyst like zinc perchlorate (B79767) aip.orgaip.org.

Hybrid Hydrazone-Thiazolidin-4-ones

Hybrid structures combining the flavanone hydrazone and thiazolidin-4-one moieties have been synthesized. These compounds typically involve the reaction of flavanone thiosemicarbazones with α-halo carbonyl compounds, such as chloroacetic acid, followed by cyclization to form the thiazolidin-4-one ring. This synthetic route allows for the creation of molecules with combined structural features from both scaffolds. The synthesis of novel flavanone-hydrazono-thiazolidin-4-ones from flavanones via their thiosemicarbazones has been described researchgate.netasianpubs.org.

Metal Complexation of Flavanone Hydrazone Ligands

Flavanone hydrazones can act as ligands, coordinating with metal ions to form metal complexes. The nitrogen atoms of the hydrazone group, along with potential oxygen or other heteroatoms in the flavanone structure, can serve as coordination sites for metal ions. The resulting metal complexes can exhibit different properties compared to the free ligands, including altered stability, reactivity, and biological activity. Studies have reported the synthesis and characterization of metal complexes with flavone-based ligands, including those with hydrazone moieties, involving transition metals like Cu(II), Ni(II), Co(II), and Zn(II), as well as rare earth metals like Y(III) and Eu(III) researchgate.netjptcp.combohrium.comnih.gov. These complexes are often characterized using various spectroscopic techniques and analytical methods to determine their structure and coordination geometry jptcp.combohrium.comnanobioletters.com.

Here is a table summarizing some examples of metal complexes formed with flavanone or flavone hydrazone ligands:

| Ligand Type | Metal Ions Investigated | Characterization Techniques | Reference |

| Hydroxyl Flavone Hydrazones | Ru(II) | Elemental analysis, IR, ¹H-NMR, UV-Vis, ESI-MS, DFT | nanobioletters.com |

| Flavone based tetradentate | Cu(II), Ni(II), Co(II) | FT-IR, ¹H NMR, ¹³C NMR, ESR, mass spectrometry, UV-Vis, XRD, SEM-EDAX, conductivity, thermal studies | researchgate.netbohrium.com |

| Naringenin-2-hydroxy benzoyl hydrazone | Y(III), Eu(III) | Electronic absorption, fluorescence, viscosity, ESI-MS | nih.gov |

| Hydrazone ligand (AG-41) | Co(II), Ni(II), Cu(II), Zn(II) | FT-IR, EI-mass, elemental analysis, UV-Visible, magnetic susceptibility, conductivity | jptcp.com |

Stereochemical Considerations in Flavanone Hydrazone Synthesis

Flavanones themselves contain a chiral center at the C-2 position, leading to the possibility of enantiomers. When a hydrazone is formed at the C-4 carbonyl group of a flavanone, a new sp² hybridized carbon is introduced, and the potential for E and Z isomers around the C=N double bond arises. The stereochemical outcome of the hydrazone formation reaction can be influenced by the reaction conditions and the substituents present on both the flavanone and the hydrazine.

Research on the synthesis of flavanone hydrazono-thiazolidin-4-ones has reported the isolation of both E and Z isomeric products derived from flavanone thiosemicarbazones researchgate.netasianpubs.org. The relative orientation of substituents around the newly formed C=N double bond defines these isomers. Additionally, the stereochemistry at the chiral C-2 position of the flavanone core is retained during the hydrazone formation. Crystal structure analysis of flavanone hydrazones has confirmed the presence of the E isomeric form and has provided insights into the molecular conformation, including the pucker at the chiral carbon atom nih.goviucr.org. The stereochemical aspects, including the formation of diastereoisomers related to the C-2 and C-3 positions in the flavanone ring, are important considerations in the synthesis and characterization of these compounds mdpi.com.

Advanced Spectroscopic and Structural Elucidation of Flavanone Hydrazones

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique employed in the structural elucidation of chiral molecules, providing valuable information about their absolute configuration and conformation in solution. For flavanone (B1672756) hydrazones, which can possess chirality, particularly at the C-2 position of the flavanone core, CD spectroscopy serves as a crucial tool for chiral analysis.

The principle behind CD spectroscopy lies in the differential absorption of left and right circularly polarized light by chiral molecules. A molecule exhibits a CD signal only if it is chiral and absorbs light in the measured wavelength range. The resulting CD spectrum, plotting the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength, provides a unique chiroptical fingerprint.

Research on related flavonoid structures, such as flavanones and flavone (B191248) hydrazones, highlights the utility of CD spectroscopy in determining absolute configurations. Experimental CD spectra are often compared with theoretical spectra calculated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). pharmaffiliates.comcymitquimica.com This combined approach allows for the assignment of the absolute stereochemistry of chiral centers by matching the signs and patterns of the experimental and calculated CD curves. pharmaffiliates.comcymitquimica.com

Techniques such as chiral High-Performance Liquid Chromatography (HPLC) coupled with CD detection are particularly useful for analyzing racemic mixtures of chiral flavanone hydrazones. This hyphenated technique allows for the separation of individual enantiomers and the simultaneous acquisition of their UV and CD spectra, enabling the determination of enantiomeric purity and absolute configuration of the separated components.

Vibrational Circular Dichroism (VCD), which measures differential absorption in the infrared region, offers an alternative or complementary approach to electronic CD (ECD). cymitquimica.com VCD can sometimes provide more detailed structural and conformational information due to the presence of numerous vibrational modes. Studies on flavanones have demonstrated the effectiveness of VCD, in conjunction with DFT calculations, for confirming absolute configurations. cymitquimica.com

While specific detailed CD spectral data exclusively for a wide range of flavanone hydrazones may vary across reported studies, the established methodologies for chiral flavanones and related hydrazone derivatives are directly applicable. The presence of the hydrazone moiety introduces additional chromophores and conformational possibilities that influence the CD spectrum, requiring careful analysis and often computational support for accurate interpretation. The application of CD spectroscopy to flavanone hydrazones contributes significantly to their comprehensive spectroscopic and structural elucidation, particularly in understanding their stereochemical properties.

Computational Chemistry and Theoretical Modeling of Flavanone Hydrazone Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, frequently employed to investigate the properties of flavanone (B1672756) hydrazones. researchgate.net DFT methods are used to predict structure-related properties, offering valuable information that can help assess the biological significance of newly synthesized compounds. researchgate.net Calculations are often performed using specific functionals, such as Becke's three-parameter hybrid exchange-correlation functional (B3LYP), paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve for the electronic structure of these molecules. nih.govnih.govmdpi.com

Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For flavanone hydrazones, the initial geometry for these calculations is often derived from experimental data, such as single-crystal X-ray diffraction. researchgate.netnih.gov The optimization process refines these structures to find the global energy minimum. nih.gov

Hydrazones can exist as a mixture of configurational (E/Z about the C=N bond) and conformational (e.g., syn/anti about the N-N amide bond) isomers. mdpi.comnih.govmdpi.com DFT calculations are crucial for determining the relative stability of these different forms. Studies have shown that for many hydrazone derivatives, the E isomer is the most stable configuration. nih.govresearchgate.net For example, DFT calculations on some hydrazide-hydrazone derivatives revealed the E(C=N)-E(C(O)-N) conformer to be the most stable structure. nih.gov The stability can, however, be influenced by the solvent, with calculations sometimes indicating different preferred conformers in the gas phase versus polar or nonpolar solvents. mdpi.com

The characteristic flavanone scaffold features a puckered chromane (B1220400) ring, and theoretical studies can predict the precise nature of this puckering and the dihedral angles between the various ring systems. nih.gov These theoretical geometric parameters can then be compared with experimental X-ray diffraction data to validate the computational model. mdpi.com

Interactive Table 1: Example of Optimized Geometrical Parameters for a Hydrazone Derivative.

| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (X-ray) |

|---|---|---|---|

| Bond Length | C=O | 1.252 Å | 1.213 Å |

| Bond Length | C=N | 1.290 Å | 1.278 Å |

| Bond Angle | C-N-N | 117.5° | 116.8° |

The electronic properties of flavanone hydrazones are primarily understood through the analysis of their Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its electron-donating capacity, while the LUMO is the orbital that is most likely to accept electrons. nih.govchalcogen.ro

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's properties. irjweb.com

Chemical Reactivity : A small energy gap implies that little energy is required to excite an electron from the HOMO to the LUMO, correlating with high chemical reactivity and polarizability. nih.govchalcogen.ro

Kinetic Stability : Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, as it is energetically less favorable to change the electronic configuration. nih.gov

The energies of the HOMO and LUMO, and the resulting gap, are calculated using DFT methods. The distribution of HOMO and LUMO density across the molecule can also identify the specific regions most involved in electron donation and acceptance, respectively. nih.gov

Interactive Table 2: Example of Calculated Electronic Properties for Hydrazone Derivatives.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Hydrazone Derivative A | -6.29 | -1.80 | 4.49 |

| Hydrazone Derivative B | -5.84 | -1.42 | 4.42 |

| Zn(II) Hydrazone Complex 1 | -5.02 | -2.84 | 2.18 |

From the calculated HOMO and LUMO energies, a suite of global chemical reactivity descriptors can be derived within the framework of conceptual DFT. nih.govnih.govmdpi.com These descriptors quantify various aspects of a molecule's reactivity and stability.

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system. A negative chemical potential indicates that a molecule is stable and will not spontaneously decompose. mdpi.com

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution or electron transfer. mdpi.comnih.gov Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability and reactivity.

Electronegativity (χ) : The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω) : Measures the ability of a species to accept electrons. A higher electrophilicity index suggests a molecule is a stronger electrophile. mdpi.comnih.gov

These theoretical descriptors provide a quantitative basis for comparing the reactivity of different flavanone hydrazone derivatives, helping to explain experimental observations and predict their behavior in chemical reactions. mdpi.comnih.gov

Interactive Table 3: Global Chemical Reactivity Descriptors and Their Significance.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | -μ | Electron attracting power |

| Electrophilicity Index (ω) | μ² / (2η) | Energy stabilization when accepting electrons; electrophilic character |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability and reactivity |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a flavanone hydrazone) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.govekb.eg This method is instrumental in drug discovery for screening potential therapeutic compounds and elucidating their mechanism of action at a molecular level. nih.govnih.gov The process involves using the 3D crystal structure of a target protein, often obtained from the Protein Data Bank (PDB), and computationally fitting the ligand into the protein's active or binding site. nih.govekb.eg

Docking algorithms generate multiple possible binding poses of the ligand within the protein's active site and calculate a score for each pose. mdpi.com This score, often expressed as a binding energy or affinity (e.g., in kcal/mol), estimates the strength of the interaction. ekb.egresearchgate.net A more negative binding energy value typically indicates a more stable ligand-protein complex and higher binding affinity. researchgate.netnih.gov

Studies on flavanones and hydrazones have used molecular docking to predict their binding affinities against various biological targets. For instance, docking simulations have been performed to evaluate these compounds as potential inhibitors of enzymes like α-glucosidase, acetylcholinesterase (AChE), tyrosinase, and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net The results help identify the most promising compounds for further experimental testing. nih.govresearchgate.net

Interactive Table 4: Examples of Molecular Docking Binding Affinities for Flavanoid and Hydrazone Ligands with Various Protein Targets.

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| Sterubin (a flavanone) | AChE | -10.16 |

| Epicatechin gallate (a flavonoid) | BACE-1 | -7.47 |

| Hydrazone Ligand L2 | Tyrosinase | -8.8 |

| Pyrazolo-pyrimidinone Hydrazone 5a | EGFR (1M17) | -8.91 |

| Querciturone (a flavone) | RmlA | -9.60 |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand in the protein's binding pocket. phytopharmajournal.com These interactions are crucial for molecular recognition and biological activity. Common interactions identified through docking studies include:

Hydrogen Bonds : These are critical for the specificity and stability of ligand binding. Docking can identify which atoms on the ligand (e.g., the hydrazone's N-H or C=O groups) act as hydrogen bond donors or acceptors with specific amino acid residues (e.g., MET, ASP, GLU). ekb.egnih.govphytopharmajournal.com

Hydrophobic Interactions : These occur between the nonpolar parts of the ligand (like aromatic rings) and hydrophobic residues in the binding site. Types include pi-pi stacking, pi-alkyl, and pi-sulfur interactions. nih.govphytopharmajournal.com

Electrostatic Interactions : These involve attractions between charged or polar groups on the ligand and the protein. ekb.eg

For example, docking studies of hydrazone derivatives into the EGFR binding site have shown conventional hydrogen bonds with the MET-769 residue and pi-sulfur interactions with MET-742, which are crucial for their inhibitory activity. nih.gov Similarly, flavone (B191248) inhibitors of the RmlA enzyme form hydrogen bonds with key residues like ASP110 and GLU161. ekb.eg Analyzing these interactions helps explain the structure-activity relationship (SAR) and provides a roadmap for designing more potent and selective inhibitors.

Compound Reference Table

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics. harvard.edunih.gov These simulations compute the trajectories of atoms and molecules by iteratively solving Newton's equations of motion, offering a dynamic picture of molecular structures that is often inaccessible through experimental methods alone. harvard.edu For flavanone hydrazone systems, MD simulations can elucidate the flexibility of the molecular scaffold, identify stable conformations, and explore the conformational changes that may occur upon interaction with a biological target.

The starting point for MD simulations is often an experimentally determined structure, such as one obtained from X-ray crystallography. For instance, the crystal structures of several flavanone hydrazones have been resolved, revealing key structural features like the near-perpendicular orientation of the two phenyl rings of the flavanone core and specific hydrogen bonding patterns. nih.gov These static crystal structures provide an excellent foundation for initiating MD simulations.

In a typical MD simulation of a flavanone hydrazone, a force field (a set of parameters describing the potential energy of the system) is chosen to define the interactions between atoms. The molecule is then placed in a simulated environment, often a box of solvent molecules like water, to mimic physiological conditions. The simulation proceeds over a set of time steps (on the order of femtoseconds), calculating the forces on each atom and updating their positions and velocities. harvard.edu

Through this process, MD simulations can track the conformational landscape of flavanone hydrazones. This includes:

Ring Pucker Conformations: Investigating the different conformations of the heterocyclic ring in the flavanone structure.

Intramolecular Interactions: Observing the formation and breaking of intramolecular hydrogen bonds that stabilize certain conformations. researchgate.net

The resulting trajectories provide a statistical ensemble of conformations, allowing for the calculation of thermodynamic properties and the visualization of molecular motions. This information is crucial for understanding how flavanone hydrazones adopt specific shapes to fit into the binding pockets of enzymes or receptors, a key aspect of their biological function. While direct MD simulation studies on flavanone hydrazones are not extensively published, the methodology, as demonstrated in studies of related flavonoids and other complex molecules, provides a robust framework for future investigations into their dynamic behavior. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds, thereby guiding the synthesis of more potent molecules. nih.gov For flavanone hydrazones and related structures, QSAR studies have been successfully employed to understand the structural features governing their therapeutic effects, such as α-glucosidase inhibition and insecticidal activity.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ukim.mk The process involves calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to build a regression model that links these descriptors to the observed activity. nih.gov

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a multi-step process. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov For flavanone hydrazones, studies have utilized series of synthesized derivatives to build these models. researchgate.net The biological activity data is typically converted to a logarithmic scale (e.g., pIC₅₀) to be used as the dependent variable in the model. nih.gov

Next, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological (2D) Descriptors: Based on the 2D representation of the molecule, such as atomic counts and connectivity indices. ukim.mk

Geometrical (3D) Descriptors: Derived from the 3D conformation of the molecule, like molecular surface area and volume.

Quantum Chemical Descriptors: Related to the electronic properties, such as orbital energies (HOMO, LUMO) and partial charges. researchgate.net

Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to generate a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.govresearchgate.net The quality and predictive power of the resulting QSAR model are assessed using various statistical parameters. A good model will have a high squared correlation coefficient (R²) for the training set and, more importantly, a high predictive squared correlation coefficient (Q²) determined through cross-validation techniques. ukim.mk

For example, a 2D-QSAR model developed for flavone hydrazones as α-glucosidase inhibitors successfully predicted the pIC₅₀ values, demonstrating its utility as a tool for designing similar compounds. researchgate.net Such models provide a rapid and cost-effective method for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. nih.govnih.gov

Table 1: Examples of QSAR Models for Hydrazone and Flavonoid Derivatives

| Compound Class | Target Activity | Statistical Method | Key Descriptors | Model Performance (R²) | Reference |

| Flavone Hydrazones | α-Glucosidase Inhibition | Multiple Linear Regression (MLR) | 2D Descriptors | Not Specified, but predictive | , researchgate.net |

| Flavonoids | Pancreatic Lipase Inhibition | Multiple Linear Regression (MLR) | 2D Molecular Descriptors | 0.9444 | nih.gov |

| Cholesterol-based Hydrazones | Insecticidal Activity | Not Specified | RDF085v, Mor06u, Mor11u, Dv, HATS0v, H-046 | Not Specified | |

| Substituted Aromatic Hydrazones | Antibacterial (Bacillus subtilis) | Multiple Linear Regression (MLR) | Atom count (AC), Maximal projection area (MAPA) | 0.9444 | ukim.mk |

| Quinazolinone-Hydrazones | Antitumor Activity | Comparative Molecular Field Analysis (CoMFA) | Steric and Electrostatic Fields | Not Specified, but predictive | rsc.org |

Identification of Structural Requirements for Efficacy

A primary outcome of QSAR modeling is the identification of specific structural features and physicochemical properties that are critical for a compound's biological activity. researchgate.net By analyzing the descriptors that appear in the final QSAR equation, researchers can deduce the structural requirements for optimal efficacy.

For flavanone hydrazones and their analogs, QSAR studies have provided valuable insights into their structure-activity relationships. For instance, in the context of α-glucosidase inhibition by flavone hydrazones, the following observations were made:

Essential Moieties: The presence of the flavone core, a hydrazide linkage, and the hydrazone functionality itself are crucial for activity. researchgate.net

Influence of Substituents: The activity is significantly enhanced by additional functional groups on the N-benzylidene moiety. researchgate.net

Activity-Enhancing Groups: Electron-withdrawing and hydrogen-bonding groups such as hydroxyl (especially 2,4,6-trihydroxy substitution), chlorine, fluorine, and nitro groups were found to increase the inhibitory potency. researchgate.net

Activity-Reducing Groups: Substituents like methoxy (B1213986), pyridine (B92270), and methyl groups resulted in weaker activity. researchgate.net

Similarly, a QSAR model for cholesterol-based hydrazones identified several key descriptors influencing their insecticidal activity, with Mor06u and RDF085v being particularly important. These descriptors relate to the 3D structure and atomic properties of the molecules.

Theoretical Investigations of Reaction Mechanisms

Theoretical and computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. academie-sciences.fr Methods like Density Functional Theory (DFT) are frequently used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. academie-sciences.fr

For reactions involving hydrazones, including their formation and subsequent transformations, theoretical studies have been crucial in elucidating the underlying mechanisms. For example, the synthesis of flavanone-4-hydrazones is achieved through the condensation reaction of a flavanone with a hydrazine (B178648) derivative. researchgate.net While this is a common synthetic route, theoretical studies can explore more complex reactions.

A detailed DFT study on the reaction of hydrazones with α-oxo-ketenes revealed several possible mechanistic pathways. academie-sciences.fracademie-sciences.fr The investigation compared two potential Diels-Alder reactions with a 1,3-dipolar cycloaddition pathway. academie-sciences.fr The calculations, performed at levels of theory such as B3LYP/6-311+G(d,p) and M06-2X/6-31G(d,p), showed that despite a high energy barrier for the initial 1,2-hydrogen shift required to form an azomethine imine intermediate, the 1,3-dipolar cycloaddition is the most favorable reaction pathway. academie-sciences.fracademie-sciences.fr This favorability was explained by analyzing the stability of the transition states and the electronic properties of the reactants. academie-sciences.fr

Furthermore, theoretical studies have been applied to understand the hydrolysis of the hydrazone linkage, which is relevant to its use in drug delivery systems due to its pH-labile nature. DFT calculations using the M06-2X functional have been employed to evaluate the proposed two-step mechanism: nucleophilic addition of water to form a carbinolamine intermediate, followed by its decomposition. These studies analyze the energetics of various proton transfer steps that are thought to catalyze the hydrolysis in acidic environments.

Table 2: Summary of Theoretical Investigations on Hydrazone Reaction Mechanisms

| Reaction Studied | Computational Method | Key Findings | Reference |

| Cycloaddition of hydrazones with α-oxo-ketenes | Density Functional Theory (DFT) at B3LYP and M06-2X levels | The 1,3-dipolar cycloaddition pathway is kinetically and thermodynamically favored over Diels-Alder pathways. The global electron density flows from the hydrazone moiety towards the α-oxo-ketene. | academie-sciences.fr, academie-sciences.fr |

| Hydrolysis of hydrazones | Density Functional Theory (DFT) at M06-2X/6-311+g(d,p) level with a solvation model | Evaluated the energetics of the generally accepted two-step hydrolysis mechanism involving a carbinolamine intermediate and analyzed possible proton transfer pathways in acidic catalysis. |

Biological Activities and Mechanistic Studies of Flavanone Hydrazone

Anticancer Activity Research

The hybridization of the flavanone (B1672756) or structurally similar chromone (B188151) core with the hydrazone moiety has yielded derivatives with significant anticancer potential. Research has focused on synthesizing these novel compounds and evaluating their ability to inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines

The anticancer potential of flavanone hydrazone-related compounds has been demonstrated through various in vitro cytotoxicity assays. A notable study involved the synthesis of novel hydrazide–hydrazone derivatives bearing a 5H-chromen-5-one scaffold, which is structurally related to flavanones. These compounds were evaluated for their cytotoxic activity against three human cancer cell lines: HCT116 (colon carcinoma), MGC803 (gastric carcinoma), and Huh7 (hepatoma carcinoma).

The results indicated that several of the synthesized chromone hydrazide-hydrazone derivatives displayed higher cytotoxic activity than the standard anticancer drug 5-fluorouracil (B62378) (5-FU) against HCT116 and MGC803 cell lines. Specifically, certain pyridine (B92270) derivatives synthesized from the initial hydrazide-hydrazone compounds were identified as the most promising, with IC₅₀ values as low as 0.09 μM against the HCT116 cell line.

Similarly, other research has shown that hydrazone derivatives can be potent cytotoxic agents against a range of cancer cells. For instance, novel N-acyl hydrazone derivatives have demonstrated selective and high toxicity against breast (MCF-7) and prostate (PC-3) cancer cells while showing no toxicity to normal cells. nih.gov Naphthoquinone-based hydrazone hybrids have also been reported to be highly cytotoxic, with some compounds being more active than the standard drug doxorubicin (B1662922) against leukemia (HL-60) cells. mdpi.com Two novel hydrazone derivatives, designated MVB1 and MVB2, showed significant anticancer activity against Ishikawa endometrial cancer cells, with IC50 values of 8.3 ± 0.5 µM and 9.0 ± 1.2 µM, respectively.

Table 1: Cytotoxicity (IC₅₀) of Selected Chromone Hydrazide-Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (μM) |

| 14d | HCT116 (Colon) | 0.25 |

| 16f | HCT116 (Colon) | 0.09 |

| 15b | MGC803 (Gastric) | 1.12 |

| 15c | MGC803 (Gastric) | 1.07 |

| 16d | Huh7 (Hepatoma) | 5.14 |

This table presents a selection of the most potent compounds from a study on chromone hydrazide-hydrazone derivatives, highlighting their efficacy against different cancer cell lines.

Mechanisms of Action in Cancer Cells

Understanding the molecular mechanisms by which flavanone hydrazones exert their cytotoxic effects is crucial for their development as therapeutic agents. Research into related hydrazone compounds suggests several key pathways are involved.

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The design of hydrazone derivatives that can activate and promote apoptosis is a key strategy in the development of anticancer drugs. bibliotekanauki.pl

Studies on chromone-based hybrids have provided direct insight into these mechanisms. For example, a series of chromone-linked thiazolidinediones were designed to target the anti-apoptotic protein Bcl-2. nih.gov Overexpression of Bcl-2 is a common feature in many cancers, allowing them to evade apoptosis. One of the synthesized compounds, 8l , was found to significantly reduce the expression of Bcl-2 in A549 lung cancer cells. nih.gov This disruption of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial outer membrane, points towards the induction of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov This pathway involves the release of cytochrome c from the mitochondria, which subsequently activates a cascade of caspases.

Caspases are a family of proteases that execute the process of apoptosis. mdpi.com The activation of initiator caspases (like caspase-9 in the mitochondrial pathway) and executioner caspases (like caspase-3) is a hallmark of apoptosis. mdpi.com Research on various hydrazone derivatives confirms their ability to induce apoptosis through caspase activation. For instance, certain hydrazonoyl halides were shown to upregulate caspase-3 in MCF-7 breast cancer cells. Furthermore, some hydrazone-based metal complexes have been shown to alter the abundance of numerous apoptosis-related proteins, suggesting a complex modulation of cell death pathways. monash.edu

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. The ability to halt the cell cycle at specific checkpoints (G0/G1, S, or G2/M phase) is a key mechanism of many anticancer drugs.

Research into quinoline-based hydrazide-hydrazone compounds has demonstrated their ability to induce cell cycle arrest. One particular analogue, compound 22 , was found to cause an arrest at the G1 phase of the cell cycle in neuroblastoma cells. mdpi.com Other hydrazone derivatives have been shown to induce arrest at the G2/M phase in different cancer cell lines. mdpi.com For instance, certain resveratrol-hydrazone hybrids were observed to cause cell cycle arrest at either the G2/M or G0/G1 phases in colorectal cancer cells. researchgate.net This ability to halt cell cycle progression prevents cancer cells from dividing and proliferating.

The progression of the cell cycle is tightly controlled by a complex network of regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and tumor suppressor proteins like p53. The activity of flavanone hydrazones and related compounds can be attributed to their ability to modulate these key proteins.

The tumor suppressor protein p53 acts as a "guardian of the genome" and can initiate cell cycle arrest or apoptosis in response to cellular stress. mdpi.com Flavonoids, the parent compounds of flavanones, are known to modulate p53-mediated pathways. mdpi.com While direct evidence for flavanone hydrazones is still emerging, the study on quinoline (B57606) hydrazide-hydrazone 22 that induced G1 arrest also showed an upregulation of the p27Kip1 protein. mdpi.com p27Kip1 is a CDK inhibitor that binds to and prevents the activation of cyclin E-CDK2 or cyclin D-CDK4 complexes, thereby blocking entry into the S phase. The p53 protein can induce the expression of CDK inhibitors like p21, which has a similar function to p27.

Furthermore, p53 can repress the transcription of cyclin D1, a key protein for G1 phase progression, leading to cell cycle arrest. The ability of hydrazone-related compounds to influence these regulatory proteins is a critical aspect of their anticancer mechanism.

The PI3K/Akt signaling pathway is a crucial pathway that promotes cell survival, growth, and proliferation. In many cancers, this pathway is aberrantly activated, contributing to tumor progression and resistance to therapy. monash.edu Therefore, inhibiting the PI3K/Akt pathway is a major target for cancer drug development.

Several studies have demonstrated that hydrazone derivatives are effective inhibitors of this pathway. researchgate.net Novel hydrazone derivatives MVB1 and MVB2 were evaluated for their effects on the PI3K/Akt/mTOR pathway in endometrial cancer cells. In vitro studies confirmed that compound MVB1 effectively suppressed the expression of the PI3K protein. Molecular docking studies further revealed that these hydrazone compounds could bind to key proteins in the pathway, including PI3K and Akt.

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a potential mechanism of action for various bioactive compounds. While direct studies exhaustively detailing ROS generation by flavanone hydrazones are limited, the chemical nature of their constituent parts—the flavanone core and the hydrazone moiety—suggests a capacity for such activity. Hydrazide and hydrazine (B178648) compounds possess an N-N moiety that can react with atmospheric oxygen to produce oxygen radicals. This process can be enhanced by the presence of metal ions and may not require the hydrolytic release of hydrazine.

Impact on Lysosomal Membrane Permeability

The integrity of the lysosomal membrane is critical for cellular homeostasis, and its permeabilization is a key event in certain forms of cell death. Lysosomal membrane permeabilization (LMP) leads to the release of cathepsins and other hydrolases from the lysosomal lumen into the cytoplasm, which can trigger lysosome-dependent cell death. Various forms of cellular stress can induce LMP, and certain chemical compounds can trigger this process by accumulating within the acidic environment of the lysosome. nih.gov

Currently, the scientific literature lacks specific studies investigating the direct impact of flavanone hydrazone on lysosomal membrane permeability. However, understanding LMP is crucial, as it represents a potential mechanism of cytotoxicity for anticancer agents. nih.gov The process involves the destabilization of the lysosomal membrane, which can be initiated by factors like oxidative stress. While a direct link has not been established for flavanone hydrazone, this pathway remains a plausible area for future investigation into its biological activities.

Antioxidant Activity Investigations

The antioxidant potential of flavanone hydrazones is a subject of significant scientific interest, owing to the recognized antioxidant capabilities of both the flavonoid nucleus and the hydrazone functional group. These investigations typically involve a battery of in vitro assays to determine the compound's ability to neutralize free radicals and reduce oxidants.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Free radical scavenging assays are fundamental in evaluating antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assays are among the most common methods used. nih.gov In the DPPH assay, an antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. ijprajournal.com Similarly, the ABTS assay involves the reduction of the pre-generated ABTS radical cation (ABTS•+), which is also monitored by a decrease in absorbance. nih.gov

Hydrazone derivatives have consistently demonstrated scavenging abilities in these assays. mdpi.compensoft.net The activity is often attributed to the presence of a hydroxyl group, which can readily donate a hydrogen atom to quench the radical. pensoft.net For example, a hydrazone derivative featuring a salicylaldehyde (B1680747) moiety was identified as a potent antioxidant in both DPPH and ABTS tests. pensoft.net The ABTS assay is noted to be more sensitive, with faster reaction kinetics for many antioxidants. nih.gov

Table 1: Examples of Radical Scavenging Activity for Hydrazone Derivatives This table presents data for various hydrazone compounds to illustrate typical activity ranges, as specific, comparable data for a single flavanone hydrazone is compiled from multiple sources.

| Compound Type | Assay | IC₅₀ (µM) | Reference Standard |

| Hydrazone Derivative | ABTS | 4.30 ± 0.21 | Ascorbic Acid |

| Hydrazone Derivative | DPPH | 81.06 ± 0.72 | Quercetin |

| Pyrrole-based Hydrazide-Hydrazone | ABTS | > Trolox (at 31 µM) | Trolox |

| Pyrrole-based Hydrazide-Hydrazone | DPPH | > Trolox (61.27% inhib. at 250 µM) | Trolox |

IC₅₀ is the concentration required to scavenge 50% of the radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Reducing Power Assays (e.g., FRAP)

The Ferric Reducing Antioxidant Power (FRAP) assay directly measures the ability of a compound to act as a reducing agent. The principle involves the reduction of a colorless ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous (Fe²⁺) complex by the antioxidant at a low pH. sigmaaldrich.com The intensity of the blue color is proportional to the reducing power of the sample. sigmaaldrich.com

This assay is widely applied to evaluate the antioxidant capacity of flavonoids and other phenolic compounds. mdpi.com Studies have also employed the FRAP assay to assess the antioxidant potential of newly synthesized hydrazone derivatives, often in conjunction with other methods like DPPH and ABTS, to obtain a comprehensive antioxidant profile. nih.govresearchgate.net The ability of a compound to donate an electron is a key mechanism of antioxidant action, and the FRAP assay provides a direct measure of this capacity. researchgate.net

Molecular Mechanisms of Antioxidant Action (e.g., Hydrogen Atom Transfer)

The antioxidant activity of flavanone hydrazones is governed by several potential molecular mechanisms. The three most widely accepted pathways for hydrazone compounds are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netscispace.com

Hydrogen Atom Transfer (HAT): This is often the most favored mechanism. The antioxidant molecule (ArOH) donates a hydrogen atom directly to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically stabilized by resonance. mdpi.comresearchgate.net The feasibility of this pathway is related to the bond dissociation enthalpy (BDE) of the H-donating group (e.g., phenolic O-H or hydrazone N-H); a lower BDE facilitates the transfer. researchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation then deprotonates to form the stable antioxidant radical and a neutral molecule. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This pathway is particularly relevant in polar solvents. The antioxidant first deprotonates to form an anion (ArO⁻), which then transfers an electron to the free radical to neutralize it, generating the antioxidant radical. scispace.com

For flavanone hydrazones, the presence of phenolic hydroxyl (-OH) groups on the flavanone rings and the N-H bond of the hydrazone linker are the critical structural features responsible for antioxidant action, primarily through the HAT mechanism. mdpi.compensoft.net The stability of the resulting radical through delocalization across the molecule is a key determinant of its antioxidant potency. mdpi.com

Antimicrobial Activity Studies

Flavanone hydrazone derivatives are recognized for their potential as antimicrobial agents. The combination of the flavonoid scaffold, known for its antibacterial properties, and the hydrazone moiety, a pharmacologically active group, creates a promising framework for developing new antimicrobial compounds. nih.govnih.gov

Studies on flavonoids have shown that flavanones exhibit moderate to high antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.govresearchgate.net The antimicrobial action of flavonoids has been attributed to various mechanisms, including the inhibition of nucleic acid synthesis and the disruption of microbial membrane function, leading to increased permeability. nih.gov

Similarly, numerous hydrazide-hydrazone derivatives have been synthesized and evaluated, demonstrating a broad spectrum of activity against both bacteria and fungi. nih.govchemrxiv.org The azomethine group (-NH–N=CH-) characteristic of hydrazones is considered crucial for their pharmacological effects. nih.gov The antimicrobial efficacy is often structure-dependent, with different substitutions on the aromatic rings influencing the level of activity against specific microbial strains. chemrxiv.org For instance, certain hydrazones have shown significant activity against strains resistant to standard antibiotics like ciprofloxacin. chemrxiv.org

Table 2: Examples of Antimicrobial Activity (MIC) for Hydrazone & Flavanone Derivatives This table provides representative Minimum Inhibitory Concentration (MIC) data for different hydrazone and flavanone compounds to illustrate their antimicrobial potential.

| Compound Class | Microorganism | MIC (µg/mL) |

| Hydrazide-Hydrazone | Staphylococcus aureus | 6.25 |

| Hydrazide-Hydrazone | Escherichia coli | 12.5 |

| Hydrazide-Hydrazone | Klebsiella pneumoniae (MDR) | 12.5 |

| Hydrazide-Hydrazone | Bacillus subtilis | < 1 |

| Brominated Chalcone (B49325) | Staphylococcus aureus | 31.25 |

| Chlorinated Flavanone | Staphylococcus aureus | 125 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency. MDR: Multi-Drug Resistant.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Flavanone hydrazones have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The core structure, which combines the flavonoid's known antimicrobial properties with the versatile hydrazone linker (-NH-N=CH-), allows for a wide range of chemical modifications that can enhance potency and selectivity.

Research has shown that the antibacterial action of these compounds is often linked to the presence of an α,β-unsaturated carbonyl group in the flavonoid C ring, which favors π-electronic delocalization of the B ring. jocpr.com The addition of the hydrazone group provides further opportunities for interaction with bacterial targets. Studies on hydrazones derived from flavanones have confirmed their inhibitory effects against various pathogenic strains. For instance, certain flavanone hydrazone derivatives have shown inhibitory effects with Minimum Inhibitory Concentrations (MIC) below 392 μg/ml against several pathogenic bacteria, including the resistant strain Methicillin-resistant Staphylococcus aureus (MRSA). jocpr.com The presence of a carbonyl group and a hydroxyl group appears to be important for this activity. jocpr.com

A series of flavanone hydrazone derivatives synthesized via microwave irradiation also exhibited potent antimicrobial activity. researchgate.net The screening of these compounds against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) confirmed their potential as antibacterial agents. researchgate.net The structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the phenyl rings of the flavanone structure, as well as on the hydrazone moiety, play a crucial role in determining the antibacterial potency. nih.govnih.gov For example, some studies on broader hydrazone classes indicate that electron-withdrawing groups can enhance antibacterial activity. nih.gov Flavanones, in general, have been found to be more active against Gram-positive bacteria compared to Gram-negative bacteria, a trend that may extend to their hydrazone derivatives. nih.gov

Table 1: Antibacterial Activity of Selected Hydrazone Derivatives| Compound Class | Bacterial Strain | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| Flavanol Hydrazone Derivatives | Various Gram-positive & Gram-negative | <392 | jocpr.com |

| Hydrazide-Hydrazones | S. pneumoniae | 0.49 | nih.gov |

| Hydrazide-Hydrazones | E. coli | 0.49 | nih.gov |

| Isonicotinic Acid Hydrazide-Hydrazones | Gram-positive bacteria | 1.95 - 7.81 | nih.gov |

| 5-Nitro-2-furoic Acid Hydrazide-Hydrazones | Gram-positive bacteria | 0.49 - 3.91 | mdpi.com |

Antifungal Efficacy

The search for new antifungal agents is driven by the rise of drug-resistant fungal pathogens. Flavanone hydrazones have emerged as a class of compounds with significant antifungal potential. The combination of the flavanone nucleus and the hydrazone side chain offers a scaffold that can be tailored to inhibit the growth of various fungal species.

Studies have demonstrated that synthesized flavanone derivatives, including hydrazones, exhibit activity against fungi such as Candida albicans and Aspergillus niger. researchgate.net The antifungal activity is influenced by the structural features of the molecule. For instance, a study on a series of synthesized flavonoids, including flavanones, showed they were active against tested fungal strains. nih.gov

More broadly, hydrazone derivatives are recognized for their antifungal properties against a range of Candida species, which are common human pathogens. researchgate.netresearchgate.netnanobioletters.com Research on various hydrazone compounds has reported notable activity, with some derivatives showing Minimum Inhibitory Concentration (MIC) values between 16 and 32 μg/mL against clinical isolates of Candida species. researchgate.netresearchgate.net The mechanism of action for some hydrazones is suggested to involve the disruption of the fungal cell membrane. researchgate.net For flavanone hydrazones, it is hypothesized that their lipophilicity and ability to interfere with cellular processes contribute to their antifungal effects.

Table 2: Antifungal Activity of Selected Hydrazone Derivatives| Compound Class/Derivative | Fungal Strain | Activity (MIC, μg/mL) | Reference |

|---|---|---|---|

| Flavanone Hydrazone Derivatives | C. albicans, A. niger | Potent activity reported | researchgate.net |

| tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (Hydrazone) | C. parapsilosis, T. asahii | 8 - 16 | researchgate.net |

| Phenyl-unit substituted Hydrazones | Candida glabrata | 16 | researchgate.net |

| Phenyl-unit substituted Hydrazones | Candida tropicalis | 32 | researchgate.net |

| Indol-2-one Hydrazide-Hydrazone | C. albicans | 31.25 | mdpi.com |

Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, necessitating the discovery of novel antimycobacterial agents. Flavanone hydrazones and related structures have shown promise in this area. The flavonoid core is known to possess antimycobacterial properties, and the addition of a hydrazone moiety can enhance this activity.

For example, flavanones such as pinocembrin (B1678385) have demonstrated activity against M. tuberculosis H37Rv with MIC values as low as 3.5 µg/mL. Pisonivanone, another flavanone, was active at 12.5 µg/mL against the same strain. Such findings highlight the potential of the flavanone scaffold as a basis for developing new antitubercular drugs.

Specific research into flavone (B191248) hydrazones has yielded potent compounds. A study on Ruthenium(II) complexes of 3-hydroxy-4'-substituted flavone hydrazones revealed significant activity against Mycobacterium smegmatis. Two of the synthesized metal complexes, M1R and M4R, exhibited a Minimum Inhibitory Concentration (MIC) of 6.25 µM, with a colony-forming unit (CFU) reduction of over 99%. researchgate.net These findings suggest that both the organic flavone hydrazone ligand and its metal complexes are viable candidates for further development as antimycobacterial drugs. researchgate.net

Table 3: Antimycobacterial Activity of Flavanone/Flavone Hydrazone Derivatives| Compound | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pinocembrin (Flavanone) | M. tuberculosis H37Rv | 3.5 µg/mL | |

| Pisonivanone (Flavanone) | M. tuberculosis H37Rv | 12.5 µg/mL | |

| Ru(II) Complex M1R (Flavone Hydrazone) | M. smegmatis mc2 | 6.25 µM | researchgate.net |

| Ru(II) Complex M4R (Flavone Hydrazone) | M. smegmatis mc2 | 6.25 µM | researchgate.net |

Antibiofilm Activity

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses. The ability to inhibit biofilm formation is a key strategy in combating persistent infections. Flavonoids, including flavanones, have been identified as effective antibiofilm agents.

Prenylated flavanones, such as propolin D isolated from Macaranga tanarius, have been shown to significantly inhibit biofilm formation by pathogens like Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans at concentrations of 5-10 µg/ml. At sub-MIC concentrations, propolin D also inhibited biofilm formation by pathogenic E. coli and Acinetobacter baumannii. The mechanism for this activity in E. coli was linked to the reduction of fimbriae production and the repression of genes responsible for curli fimbriae. While these studies focus on the parent flavanones, the incorporation of a hydrazone moiety could modulate this activity, potentially leading to derivatives with enhanced antibiofilm efficacy. The hydrazone group could offer new interaction points with bacterial targets involved in adhesion and biofilm matrix production.

Enzyme Inhibition Studies

Flavanone hydrazones have been investigated for their ability to inhibit specific enzymes involved in metabolic diseases and other pathological conditions. This inhibitory action represents a significant aspect of their therapeutic potential.

α-Glucosidase Inhibition

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes, which is a crucial therapeutic strategy for managing type 2 diabetes.

Flavone-hydrazones have been identified as potent α-glucosidase inhibitors. A study on a series of thirty flavone hydrazone derivatives found that nearly all compounds were active inhibitors of baker's yeast α-glucosidase. The presence of the flavone, hydrazide, and hydrazone linkages was highlighted as crucial for the inhibitory activity. A 2,4,6-trihydroxy substituted compound emerged as the most active in the series, with an IC50 value of 15.4 ± 0.22 µM. This demonstrates that specific substitution patterns on the flavanone hydrazone scaffold are key to potent enzyme inhibition. The development of chromone-benzoyl hydrazone compounds has also been pursued, with a patent highlighting their good inhibitory activity against α-glucosidase and potential as lead compounds for new anti-diabetic research. elsevierpure.com

Table 4: α-Glucosidase Inhibition by Flavone Hydrazone Derivatives| Compound Type | Substitution Pattern | Inhibitory Activity (IC50, µM) | Reference |

|---|---|---|---|

| Flavone Hydrazone | 2,4,6-trihydroxy | 15.4 ± 0.22 | |

| Flavone Hydrazone | Derivatives with chlorine, fluorine, nitro groups | Active | |

| Flavone Hydrazone | Derivatives with methoxy (B1213986), pyridine, methyl groups | Weakly active | |

| Xanthenone Hydrazone (5l) | Trifluoromethyl phenyl group | 62.25 ± 0.11 | |

| Acarbose (Standard) | - | 375.38 ± 0.12 |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Overactivity of this enzyme can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are highly sought after in dermatology and cosmetics for their skin-lightening effects.

Flavone-based hydrazones have been successfully designed and synthesized as novel tyrosinase inhibitors. In one study, a series of substituted flavone-based hydrazones demonstrated moderate to excellent inhibitory activity against mushroom tyrosinase. Several compounds exhibited potent inhibition with IC50 values significantly lower than that of the standard inhibitor, kojic acid (IC50 = 1.79 ± 0.6 µM). For example, compound 3j was the most potent, with an IC50 of 0.95 ± 0.07 µM. Kinetic studies revealed that this potent inhibition by compound 3j occurs via a non-competitive pathway. Molecular docking studies further elucidated that these hydrazone derivatives could strongly bind to the active site of the tyrosinase enzyme.

Table 5: Tyrosinase Inhibition by Flavone-Based Hydrazones| Compound | Inhibitory Activity (IC50, µM) | Reference |

|---|---|---|

| Compound 3g | 1.40 ± 0.16 | |

| Compound 3j | 0.95 ± 0.07 | |

| Compound 3o | 1.13 ± 0.11 | |

| Compound 3q | 1.01 ± 0.1 | |

| Kojic Acid (Standard) | 1.79 ± 0.6 |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The potential of flavanone hydrazones as cholinesterase inhibitors is an area of interest, drawing from the known activities of their parent structures. The flavanone nucleus and the hydrazone scaffold have independently been investigated for their capacity to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine.

Hydrazone derivatives, in general, have been identified as potent inhibitors of human cholinesterases, with some demonstrating inhibition constants (Kᵢ) in the micromolar range. nih.govnih.gov For instance, various hydrazones derived from pyridine-4-carbaldehyde and N-acylhydrazones have shown reversible inhibition of both AChE and BChE. nih.gov Similarly, certain flavanone glycosides, such as naringin (B1676962), have been analyzed for their inhibitory activity against AChE. nih.gov In one study, naringin exhibited an IC₅₀ value of 446 μM against acetylcholinesterase. nih.gov

However, specific inhibitory data for compounds that are explicitly flavanone hydrazones is not extensively detailed in the reviewed literature. While studies on related structures like hesperetin-2-hydroxy benzoyl hydrazone have been conducted, their focus has been on other properties such as DNA binding rather than cholinesterase inhibition. nih.gov Therefore, while the foundational components of flavanone hydrazone suggest a potential for cholinesterase inhibition, dedicated studies with quantitative IC₅₀ values for this specific compound class are needed for a conclusive assessment.

Table 1: Cholinesterase Inhibition by Related Compounds

| Compound Class/Name | Target Enzyme | Inhibition Metric | Value | Reference |

| Naringin (Flavanone Glycoside) | Acetylcholinesterase | IC₅₀ | 446 μM | nih.gov |

| Pyridoxal-derived Hydrazones | Acetylcholinesterase | Kᵢ | 16 - 77 µM | nih.gov |

| Pyridine-4-carbaldehyde-derived Hydrazones | Acetylcholinesterase | Kᵢ | 155 - 301 µM | nih.gov |

| N-acylhydrazones | Acetylcholinesterase | Kᵢ | 89 - 199 µM | nih.gov |

Histone Deacetylase Activity (Lack of Inhibition)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by modifying histone proteins, which can impact gene expression. While some hydrazide and flavone compounds have been explored as HDAC inhibitors, this activity does not appear to extend to flavone hydrazones. nih.govnih.gov

In a study where a series of thirty flavone hydrazone derivatives were synthesized and screened for various biological activities, they were specifically tested for their ability to inhibit histone deacetylase. nih.gov The research concluded that the tested flavone hydrazone compounds were not active in inhibiting histone deacetylase activity. nih.gov This finding indicates a lack of interaction with this particular enzyme class, distinguishing flavanone hydrazones from other hydrazide-containing compounds that have been developed as HDAC inhibitors. nih.govnih.gov

Molecular Interaction Studies

The interaction of flavanone hydrazones with significant biological macromolecules like DNA and serum albumin is crucial for understanding their potential bioavailability, transport, and mechanism of action at a molecular level.

Flavanone hydrazones have been shown to interact directly with DNA. A study involving a novel Schiff-base ligand, hesperetin-2-hydroxy benzoyl hydrazone (a flavanone hydrazone), and its transition metal complexes investigated the DNA binding properties through multiple methods, including electronic absorption spectroscopy and fluorescence spectra. nih.gov

The results from this research suggest that these flavanone hydrazone compounds bind to calf thymus DNA (CT-DNA) primarily through an intercalation binding mode. nih.gov Intercalation involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix. This mode of binding was supported by several experimental observations:

Absorption Spectroscopy: Changes in the absorption spectra of the compound upon the addition of DNA. researchgate.net

Fluorescence Studies: The ability of the compound to displace ethidium (B1194527) bromide, a known DNA intercalator, from the DNA-ethidium bromide complex. nih.gov

Viscosity Measurements: An increase in the viscosity of the DNA solution upon binding of the compound, which is a classic sign of intercalation as the DNA helix must lengthen to accommodate the inserted molecule. nih.gov

This intercalative binding demonstrates a direct molecular interaction between the flavanone hydrazone structure and the fundamental genetic material. nih.gov

The binding of compounds to serum albumins, such as human serum albumin (HSA), is a critical determinant of their distribution and bioavailability in the body. nih.govresearchgate.net The interaction of the flavanone moiety with serum albumin has been well-documented. researchgate.netnih.gov

Studies on various flavonoids show they bind to serum albumin, inducing quenching of the protein's intrinsic fluorescence, which indicates complex formation. mdpi.com The primary binding interactions are often hydrophobic forces and hydrogen bonds. researchgate.net For many flavonoids, the main binding site on human serum albumin is located in Sudlow's site I, within subdomain IIA. nih.gov

The structural features of the flavanone itself influence binding affinity:

The presence of a 2,3-double bond in conjugation with a 4-oxo group in the flavonoid structure plays an important role in the affinity for HSA. nih.gov

The degree of hydroxylation and methoxylation on the flavanone rings can significantly alter the binding constant. For example, methoxylation has been shown to improve affinity. nih.gov

Fluorescence and spectroscopic studies suggest that flavonoids bind to serum albumin, causing conformational changes in the protein, such as a decrease in the α-helix structure. nih.gov Given that flavanone hydrazones contain this core flavanone structure, they are expected to exhibit similar binding behaviors with serum albumin, primarily driven by hydrophobic interactions and hydrogen bonding within the protein's binding pockets.

Structure Activity Relationship Sar Analysis of Flavanone Hydrazone Derivatives

Influence of Substituents on the Flavanone (B1672756) Skeleton and Hydrazone Moiety on Biological Activities

Research into α-glucosidase inhibition by flavone (B191248) hydrazone derivatives highlighted the importance of substituents on the N-benzylidene moiety. Compounds bearing hydroxyl, chloro, and fluoro substituents demonstrated potent activity, while those with methyl, methoxy (B1213986), nitro, and bromo substituents were found to be weakly active against the enzyme. researchgate.netnih.gov Specifically, a 2,4,6-trihydroxy substituted compound was identified as the most active in one series, suggesting that the presence and position of hydroxyl groups on the pendant phenyl ring of the hydrazone are crucial for potent α-glucosidase inhibition. researchgate.netnih.gov

Substituents on the flavanone core also play a role. For instance, studies on flavanone Schiff bases (structurally related to hydrazones) indicated that the presence of substituent groups in the B ring of the flavanone system influenced their spectral profiles and binding efficiencies to serum albumins. mdpi.com The flavone scaffold itself, with different functional groups at various positions, is recognized as an important structure in pharmaceutically active compounds with diverse biological activities. usd.ac.id

Role of Hydrazone Linkage and its Modifications in Enhancing Bioactivity

The hydrazone linkage (C=N-NH-) is a key structural feature of flavanone hydrazones, and its presence and modifications are critical for their enhanced bioactivity compared to the parent flavanone or hydrazide precursors. The hydrazone group can act as a hydrogen bond acceptor and, depending on substitution, a hydrogen bond donor, facilitating interactions with amino acid residues in the binding sites of target enzymes or receptors. mdpi.com

Studies on α-glucosidase inhibition demonstrated that the conversion of a flavone precursor to a hydrazide and then to a flavone hydrazone derivative led to a significant improvement in inhibitory activity. researchgate.netnih.gov This clearly indicates the importance of the hydrazone linkage in suppressing enzyme activity. researchgate.netnih.gov The benzohydrazone linkage, a common modification in flavanone hydrazones, has been shown to enhance rotatability, allowing the N-benzylidene moiety to adopt favorable conformations for interacting with specific residues in the enzyme's active site, such as Glu276, His348, and Asp349 in the case of α-glucosidase. uitm.edu.my

Furthermore, the constructive nature of hydrazone building blocks has been exploited in the development of valuable compounds with diverse biological features, including antimicrobial, antitubercular, antiviral, and anti-inflammatory activities. researchgate.netasianpubs.org The azomethine group (C=N) within the hydrazone linkage, with its sp2 hybridized nitrogen atom, possesses a lone pair of electrons that is considered to be of considerable chemical and biological importance, potentially interfering with normal cell processes through hydrogen bonding. mdpi.com

Impact of Halogenation and Other Electron-Withdrawing/Donating Groups on Pharmacological Profiles

The introduction of halogen atoms (such as chlorine, fluorine, and bromine) and other electron-withdrawing or electron-donating groups onto the flavanone skeleton or the hydrazone moiety significantly impacts the pharmacological profiles of flavanone hydrazone derivatives. These substituents can alter the electron density distribution, lipophilicity, and steric parameters of the molecule, thereby influencing its interaction with biological targets.

In the context of α-glucosidase inhibition, compounds substituted with chlorine and fluorine showed potent activity. researchgate.netnih.gov This suggests that electron-withdrawing halogens on the N-benzylidene ring can be beneficial for this particular activity. Conversely, compounds with methyl and methoxy substituents (generally considered electron-donating) were weakly active in the same study. researchgate.netnih.gov However, other research on different compound classes indicates that hydroxyl and methoxy groups added to specific positions can contribute to biological activity, such as anticancer properties in chalcone (B49325) derivatives. nih.gov

Halogenated derivatives of related scaffolds, such as bisindolylmethane Schiff bases, have also shown enhanced antibacterial activity. uitm.edu.my This reinforces the general principle that halogenation can positively influence antimicrobial efficacy in nitrogen-containing heterocyclic compounds.

The impact of substituents is often position-dependent. The electronic and steric effects of a group at a particular position on the flavanone or hydrazone moiety can differentially affect binding affinity and biological response depending on the nature of the biological target.

Correlation between Antioxidant Potential and Antimicrobial Efficacy

For some classes of compounds, including certain hydrazone derivatives, a correlation between antioxidant potential and antimicrobial efficacy has been observed. While the search results did not provide direct, detailed studies specifically on the correlation between antioxidant and antimicrobial activities within flavanone hydrazone derivatives, general principles from related hydrazone and flavonoid research can be considered.

Hydrazone compounds, in general, have been shown to possess antioxidant activity, often evaluated through methods like DPPH and ABTS radical scavenging assays. researchgate.neticm.edu.pl Some studies on various hydrazone derivatives have reported that compounds exhibiting good antioxidant activity also demonstrate promising antimicrobial properties against various bacterial and fungal strains. researchgate.neticm.edu.pl The mechanism underlying this potential correlation is not always explicitly defined but could involve the ability of these compounds to mitigate oxidative stress in host cells during infection or directly interfere with microbial defense mechanisms that rely on managing reactive oxygen species.

Flavonoids, the parent class of flavanones, are well-known for their antioxidant properties, which are often linked to the presence and position of hydroxyl groups on the flavonoid structure. acs.orgnih.gov Given that flavanone hydrazones are derived from flavanones and incorporate a hydrazone linkage capable of various interactions, it is plausible that certain structural features contributing to antioxidant activity in flavanone hydrazones might also play a role in their antimicrobial mechanisms, or vice versa. However, specific research detailing this correlation for flavanone hydrazones was not prominently found in the search results.

Stereochemical Effects on Biological Activity